Hydroxyoméprazole
Vue d'ensemble
Description
5'-hydroxyomeprazole is a sulfoxide that is omeprazole in which one of the methyl hydrogens at position 5 on the pyridine ring is substituted by a hydroxy group. It has a role as a drug metabolite. It is a member of benzimidazoles, a member of pyridines, a sulfoxide and an aromatic ether. It is functionally related to an omeprazole.
Applications De Recherche Scientifique
- L'hydroxyoméprazole est un métabolite de l'oméprazole, un inhibiteur de la pompe à protons (IPP) largement utilisé pour traiter les troubles gastro-intestinaux liés à l'acidité .
- La pharmacocinétique de l'oméprazole dépend fortement du génotype CYP2C19, les métaboliseurs faibles (PM) ayant des concentrations plasmatiques plus élevées que les métaboliseurs extensifs (EM) .
- Inversement, chez les PM, les niveaux de S (−)-5-hydroxyoméprazole dépassent ceux de R (+)-5-hydroxyoméprazole .
Pharmacocinétique et Métabolisme
Métabolisme Enantiomère-Spécifique
Implications Cliniques
Indice d'Hydroxylation (IH)
En résumé, le métabolisme de l'this compound, les différences spécifiques aux énantiomères et les implications cliniques fournissent des informations précieuses pour la médecine personnalisée et l'optimisation des médicaments. Les chercheurs continuent d'explorer ses applications multiformes en pratique clinique et en développement de médicaments. 🌟
Mécanisme D'action
Target of Action
Hydroxyomeprazole, also known as 5-Hydroxy Omeprazole, primarily targets the H+/K+ ATPase enzyme , also known as the proton pump . This enzyme is found in the parietal cells of the stomach and is responsible for the final step in the production of gastric acid .
Mode of Action
Hydroxyomeprazole, a specific inhibitor of the acid pump in the parietal cell, reduces gastric acid secretion through a highly targeted mechanism of action . It is rapidly acting and provides control through reversible inhibition of gastric acid secretion with once-daily dosing . It is concentrated and converted to the active form in the highly acidic environment of the intracellular canaliculi within the parietal cell, where it inhibits the H+/K+ ATPase .
Biochemical Pathways
The formation of Hydroxyomeprazole is mainly mediated by the CYP2C19 enzyme, whereas the formation of omeprazole sulfone is mediated by CYP3A4 . The primary route of metabolism for R-omeprazole is the conversion to 5-hydroxyomeprazole by CYP2C19 with some contribution of CYP3A4 . S-omeprazole is converted primarily to 5’O-desmethylomeprazole via CYP2C19 .
Pharmacokinetics
The pharmacokinetics of Hydroxyomeprazole significantly depend on the CYP2C19 genotype . After single IV administration of racemic omeprazole, the mean area under the plasma concentration-time curve (AUC 0-∞) of R (+)-omeprazole in poor metabolizers (PMs) was significantly higher than that in homozygous extensive metabolizers (hmEMs) and heterozygous EMs (htEMs) .
Result of Action
All pharmacodynamic effects observed can be explained by the effect of Hydroxyomeprazole on acid secretion . It provides for highly effective inhibition of both basal acid secretion and stimulated acid secretion, irrespective of stimulus .
Action Environment
Hydroxyomeprazole is a weak base and is concentrated and converted to the active form in the highly acidic environment of the intracellular canaliculi within the parietal cell . This suggests that the environment within the parietal cell plays a crucial role in the action of Hydroxyomeprazole. Furthermore, the CYP2C19 genotype of an individual can influence the action, efficacy, and stability of Hydroxyomeprazole .
Safety and Hazards
The safety data sheet for Hydroxyomeprazole indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Use of omeprazole should be monitored primarily in patients with heart disorders using antiplatelet agents concomitantly, and in newly transplanted patients using mycophenolic acid, in order to avoid serious adverse reactions .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Hydroxyomeprazole is primarily formed through the metabolic action of the enzyme CYP2C19 . This enzyme belongs to the cytochrome P450 family, which plays a crucial role in the metabolism of various drugs. The formation of Hydroxyomeprazole is a key step in the metabolic pathway of Omeprazole .
Cellular Effects
The cellular effects of Hydroxyomeprazole are closely tied to its parent compound, Omeprazole. This inhibition blocks the final step in the production of gastric acid, thereby reducing acid secretion . As a metabolite, Hydroxyomeprazole is expected to share similar cellular effects.
Molecular Mechanism
The molecular mechanism of Hydroxyomeprazole involves its interaction with the CYP2C19 enzyme. The CYP2C19 enzyme catalyzes the hydroxylation of Omeprazole, converting it into Hydroxyomeprazole . This transformation is a significant part of Omeprazole’s metabolic pathway and plays a crucial role in its pharmacological activity .
Temporal Effects in Laboratory Settings
The temporal effects of Hydroxyomeprazole in laboratory settings are largely dependent on the metabolic activity of the CYP2C19 enzyme . The rate of Hydroxyomeprazole formation can vary among individuals due to genetic polymorphisms in the CYP2C19 gene . This variability can influence the temporal pattern of Hydroxyomeprazole levels in the body .
Dosage Effects in Animal Models
Currently, there is limited information available on the dosage effects of Hydroxyomeprazole in animal models. Studies on Omeprazole have shown that its effects can vary with different dosages . Given that Hydroxyomeprazole is a major metabolite of Omeprazole, it is plausible that similar dosage-dependent effects could be observed.
Metabolic Pathways
Hydroxyomeprazole is part of the metabolic pathway of Omeprazole, which involves several enzymes of the cytochrome P450 family . The primary enzyme responsible for the formation of Hydroxyomeprazole is CYP2C19 . Other enzymes, such as CYP3A4, also contribute to the metabolism of Omeprazole but to a lesser extent .
Subcellular Localization
Considering its role as a metabolite in the metabolic pathway of Omeprazole, it is likely to be found in the liver cells where the cytochrome P450 enzymes, including CYP2C19, are located .
Propriétés
IUPAC Name |
[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZHQFXXAAIBKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50919234 | |
Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92340-57-3 | |
Record name | Hydroxyomeprazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92340-57-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxymethylomeprazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092340573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {4-Methoxy-6-[(6-methoxy-1H-benzimidazole-2-sulfinyl)methyl]-5-methylpyridin-3-yl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50919234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 92340-57-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.